Neuromedin U-25 (porcine)

Description

Primary Amino Acid Sequence Analysis

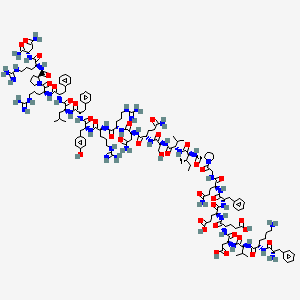

The primary structure of neuromedin U-25 porcine consists of a precisely ordered sequence of 25 amino acid residues with the following composition: Phe-Lys-Val-Asp-Glu-Glu-Phe-Gln-Gly-Pro-Ile-Val-Ser-Gln-Asn-Arg-Arg-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn with C-terminal amidation. This sequence demonstrates specific structural motifs that are critical for biological function, particularly the highly conserved C-terminal region that contains the essential heptapeptide sequence responsible for receptor binding and activation. The peptide exhibits a molecular weight of 3142.53 daltons and contains multiple charged residues that contribute to its solubility and conformational stability under physiological conditions.

Detailed analysis of the amino acid composition reveals the presence of four basic residues (lysine and arginine), six acidic residues (aspartic acid and glutamic acid), and several hydrophobic residues including phenylalanine and valine that contribute to the peptide's overall amphipathic character. The sequence contains two consecutive glutamic acid residues at positions 5 and 6, which may play important roles in peptide folding and receptor recognition. Additionally, the presence of proline at position 10 introduces a structural constraint that likely influences the three-dimensional conformation of the peptide.

The structural organization of neuromedin U-25 porcine can be divided into distinct functional domains based on sequence analysis and structure-activity relationship studies. The N-terminal region (residues 1-14) shows considerable variability among species, while the C-terminal region (residues 15-25) remains highly conserved and contains the core biological activity. This C-terminal domain includes a critical dibasic cleavage site at positions 16-17 (Arg-Arg) that serves as a potential processing site for generating the shorter neuromedin U-8 isoform, which corresponds to the final eight residues of the full-length peptide.

Isoform Diversity Across Species

Comparative sequence analysis across multiple mammalian species reveals both conserved structural elements and species-specific variations in neuromedin U peptides. The following table summarizes the primary sequences of neuromedin U from various species, highlighting the evolutionary conservation and divergence patterns:

The isoform diversity analysis demonstrates that while the overall peptide length varies between 23 and 25 residues among different species, the C-terminal octapeptide region (FLFRPRN-NH2) remains absolutely conserved across all examined species. This conservation pattern strongly suggests that the C-terminal region contains the essential structural elements required for biological activity, while the N-terminal region may serve modulatory functions that can tolerate greater sequence variation.

Detailed examination of the species variants reveals several interesting structural patterns. The porcine sequence shares highest similarity with the dog variant, differing by only four amino acid substitutions, while showing greater divergence from the rat sequence, which lacks two N-terminal residues compared to the 25-residue forms. The human sequence shows intermediate similarity to the porcine form, with substitutions primarily occurring in the central region of the peptide rather than at the functionally critical termini.

The structural analysis of isoform diversity also reveals the presence of shorter bioactive forms, particularly the neuromedin U-8 variant that corresponds to the C-terminal octapeptide. This shorter isoform can be generated from the full-length peptide through proteolytic processing at the dibasic cleavage site, and maintains full biological activity in various bioassay systems. The existence of these multiple isoforms suggests a complex regulatory mechanism for controlling peptide bioavailability and activity in different physiological contexts.

Post-Translational Modifications and Amidation

The most critical post-translational modification of neuromedin U-25 porcine is the C-terminal amidation, which is essential for biological activity and receptor binding. This modification involves the conversion of a C-terminal glycine residue to an amide group through the action of peptidylglycine alpha-amidating monooxygenase, a bifunctional enzyme that catalyzes both hydroxylation and subsequent amide formation. The amidation process occurs in two sequential steps: first, the peptidylglycine alpha-hydroxylating monooxygenase domain effects hydroxylation of the C-terminal glycine residue, followed by the peptidyl-alpha-hydroxyglycine alpha-amidating lyase domain that completes the conversion to the amidated product.

The C-terminal amidation significantly alters the physicochemical properties of the peptide by replacing the carboxylic acid group with a neutral amide functionality. This modification increases the peptide's hydrophobicity and makes it more likely to be neutrally charged at physiological pH, properties that are believed to enhance receptor binding affinity and specificity. The amidated C-terminus is absolutely required for biological activity, as demonstrated by structure-activity relationship studies showing that removal of the amide group results in complete loss of contractile activity and receptor binding.

Analysis of the precursor protein structure reveals the presence of multiple consensus sequences for proteolytic processing, suggesting that neuromedin U-25 porcine may be derived from a larger precursor through specific endoproteolytic cleavage events. The precursor contains four conserved cleavage sites, with neuromedin U-25 being flanked by the third and fourth sites in the processing pathway. This complex processing mechanism allows for the potential generation of multiple bioactive peptides from a single precursor protein, including the recently identified neuromedin U precursor-related peptides that may have distinct biological functions.

The amidation reaction requires specific cofactors including copper ions, ascorbic acid, and molecular oxygen, and the efficiency of this process can significantly influence the final yield of bioactive peptide. The high degree of conservation of the amidation signal sequence across species underscores the critical importance of this modification for maintaining biological function. Furthermore, the amidation process appears to be tightly regulated in vivo, with tissue-specific expression of the amidating enzyme contributing to the spatial and temporal control of neuromedin U bioactivity.

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C144H217N43O37/c1-9-78(8)116(185-136(220)104-43-28-62-186(104)110(194)73-164-119(203)90(49-53-106(147)190)168-128(212)97(66-80-32-16-11-17-33-80)177-125(209)93(52-56-112(197)198)169-123(207)92(51-55-111(195)196)170-133(217)102(72-113(199)200)181-137(221)114(76(4)5)183-126(210)86(38-22-23-57-145)165-118(202)85(146)65-79-30-14-10-15-31-79)139(223)184-115(77(6)7)138(222)182-103(74-188)134(218)171-91(50-54-107(148)191)124(208)180-101(71-109(150)193)132(216)167-87(39-24-58-160-141(152)153)120(204)166-88(40-25-59-161-142(154)155)122(206)176-100(69-83-45-47-84(189)48-46-83)131(215)179-99(68-82-36-20-13-21-37-82)130(214)175-96(64-75(2)3)127(211)178-98(67-81-34-18-12-19-35-81)129(213)173-94(42-27-61-163-144(158)159)140(224)187-63-29-44-105(187)135(219)172-89(41-26-60-162-143(156)157)121(205)174-95(117(151)201)70-108(149)192/h10-21,30-37,45-48,75-78,85-105,114-116,188-189H,9,22-29,38-44,49-74,145-146H2,1-8H3,(H2,147,190)(H2,148,191)(H2,149,192)(H2,150,193)(H2,151,201)(H,164,203)(H,165,202)(H,166,204)(H,167,216)(H,168,212)(H,169,207)(H,170,217)(H,171,218)(H,172,219)(H,173,213)(H,174,205)(H,175,214)(H,176,206)(H,177,209)(H,178,211)(H,179,215)(H,180,208)(H,181,221)(H,182,222)(H,183,210)(H,184,223)(H,185,220)(H,195,196)(H,197,198)(H,199,200)(H4,152,153,160)(H4,154,155,161)(H4,156,157,162)(H4,158,159,163)/t78-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,114-,115-,116-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYIPBDDJNZTTI-DXVWOPCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C144H217N43O37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583206 | |

| Record name | PUBCHEM_16136617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3142.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98395-76-7 | |

| Record name | PUBCHEM_16136617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Source Material and Initial Extraction

Neuromedin U-25 porcine is naturally derived from porcine spinal cord tissue, where it exists as part of the prepro-neuromedin U precursor protein. Initial extraction involves:

- Tissue homogenization: Porcine spinal cord tissue is homogenized in a buffer solution often supplemented with protease inhibitors to prevent peptide degradation.

- Protein extraction: The homogenate is subjected to centrifugation to remove insoluble material, and the supernatant containing soluble peptides, including NMU-25, is collected.

- Protease inhibitor cocktails are essential during extraction to maintain peptide integrity, as noted in protocols involving protease inhibitor use for NMU complexes preparation.

Peptide Purification Techniques

Purification of NMU-25 is critical to isolate the peptide from other proteins and peptides present in the extract. Common purification methods include:

- Chromatographic separation: Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) are employed to separate NMU-25 based on hydrophobicity.

- Size-exclusion chromatography: Used to further purify NMU-25 by molecular size, often following affinity purification steps.

- Affinity chromatography: Nickel affinity chromatography is used when recombinant NMU-25 is expressed with histidine tags, facilitating selective binding and elution.

These chromatographic steps ensure high purity and biological activity of the peptide.

Recombinant Expression Systems

Given the complexity and low yield of natural extraction, recombinant DNA technology is widely used to produce NMU-25 porcine:

- Expression in mammalian cells: NMU-25 can be expressed in Chinese hamster ovary (CHO) cells engineered to produce the peptide with correct post-translational modifications.

- Fusion protein constructs: To enhance stability and facilitate purification, NMU-25 is often expressed as a fusion protein with tags that allow affinity purification.

- Solubilization and purification: Recombinant NMU-25 is solubilized from membranes using detergents such as lauryl maltose neopentylglycol (LMNG) and cholesteryl hemisuccinate (CHS), followed by purification steps including nickel affinity and size-exclusion chromatography.

Chemical Synthesis

Chemical synthesis of NMU-25 porcine peptides is an alternative approach, especially for producing analogs or fragments for structure-activity studies:

- Solid-phase peptide synthesis (SPPS): This method allows stepwise assembly of the 25 amino acid sequence with precise control over modifications.

- Peptide amidation and cyclization: Post-synthesis modifications, such as amidation of the C-terminus, are critical for biological activity.

- Purification: Synthetic peptides are purified by RP-HPLC and characterized by mass spectrometry to confirm sequence and purity.

Analytical Characterization

To confirm the identity and purity of NMU-25, several analytical methods are employed:

- Mass spectrometry: Confirms molecular weight (~3,144 Da) and sequence integrity.

- SDS-PAGE: Used to assess purity and molecular size during purification.

- Bioassays: Contractile activity assays on smooth muscle preparations (e.g., chicken crop muscle) validate biological function.

- ELISA: Sandwich enzyme-linked immunosorbent assays quantify NMU-25 levels in biological samples, confirming functional peptide presence.

Research Findings on Preparation and Activity

- The full-length NMU-25 peptide exhibits higher contractile activity compared to shorter fragments, emphasizing the importance of complete sequence preparation.

- Structural studies reveal that specific amino acid residues and post-translational modifications are critical for receptor binding and activation, guiding synthesis and purification strategies.

- Recombinant NMU-25 produced in CHO cells maintains functional activity and can be purified efficiently using affinity and size-exclusion chromatography.

- High-throughput screening assays for NMU receptor modulators rely on well-prepared NMU-25 peptides, underscoring the need for consistent and pure preparations.

Summary Table: Preparation Methods of Porcine Neuromedin U-25

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Natural Extraction | Homogenization of porcine spinal cord, protease inhibition | Source of native peptide | Low yield, complex mixture |

| Chromatographic Purification | RP-HPLC, size-exclusion, affinity chromatography | High purity, scalable | Requires specialized equipment |

| Recombinant Expression | Expression in CHO or other mammalian cells | High yield, correct folding | Costly, requires cell culture |

| Chemical Synthesis | Solid-phase peptide synthesis with modifications | Precise sequence control, analogs | Expensive, requires expertise |

| Lyophilization & Storage | Freeze-drying for stability | Long-term storage, easy handling | Requires cold storage |

Analyse Des Réactions Chimiques

Types of Reactions

Neuromedin U-25 porcine undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine and cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize specific residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Amino acid substitutions are performed during the SPPS process by incorporating different amino acids at specific positions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of Neuromedin U-25 porcine, as well as analogs with substituted amino acids. These modified peptides are used to study the biological activity and structure-function relationships of Neuromedin U-25 porcine .

Applications De Recherche Scientifique

Physiological Effects

Smooth Muscle Contraction

NMU-25 has been shown to elicit potent contractile effects on smooth muscle tissues. Studies indicate that NMU-25 is significantly more effective than its shorter counterpart, NMU-8, in stimulating contractions in rat uterus and chicken crop preparations. The relative activity of NMU-25 compared to NMU-8 is approximately 5.51, with specific peptide fragments demonstrating even higher potency . The C-terminal segment Asn15-Arg-Arg17 is crucial for enhancing contractile activity across various species' NMU peptides .

Cardiovascular Effects

Research has demonstrated that NMU-25 induces hypertensive responses in rats. It activates G-protein-coupled receptors (NMUR1 and NMUR2), which are implicated in regulating vascular reactivity and blood pressure control . Notably, NMU-25's role in modulating splanchnic circulation suggests potential applications in managing cardiovascular diseases .

Appetite Regulation

Neuromedin U-25 plays a significant role in appetite suppression and energy expenditure. Studies on mice have shown that central administration of NMU leads to decreased food intake and increased metabolic rates. Mice lacking the receptor for NMU exhibit obesity, suggesting that NMU signaling is critical for maintaining energy balance . The peptide's anorexigenic properties make it a candidate for obesity treatment.

Stress Response

NMU-25 has been linked to stress responses through its action on the hypothalamus. Intra-paraventricular nucleus (PVN) administration of NMU significantly increases plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone, indicating its involvement in the hypothalamic-pituitary-adrenal (HPA) axis regulation . This suggests a potential therapeutic role for NMU-25 in stress-related disorders.

Potential Therapeutic Applications

Given its physiological effects, NMU-25 is being explored for various therapeutic applications:

- Obesity Management: Due to its appetite-suppressing properties, NMU-25 could be developed into a treatment for obesity.

- Cardiovascular Therapies: Its ability to regulate blood pressure may lead to new treatments for hypertension and other cardiovascular conditions.

- Stress and Anxiety Disorders: By modulating stress responses, NMU-25 may offer new avenues for treating anxiety disorders.

Table 1: Summary of Key Research Findings on Neuromedin U-25

| Study Reference | Subject | Findings | Implications |

|---|---|---|---|

| Minamino et al., 1985 | Rat Uterus | NMU-25 shows stronger contractile activity than NMU-8 | Potential use in uterine contractility studies |

| O'Harte et al., 1991 | Chicken Crop | C-terminal fragments of NMU enhance contractile activity | Insights into structure-function relationships |

| Academic Journal, 2009 | Mice | Central administration reduces food intake | Possible application in obesity treatment |

| PMC2795236 | Human Cardiovascular System | Investigated NMU's role in vascular reactivity | Therapeutic implications for hypertension |

Mécanisme D'action

Neuromedin U-25 porcine exerts its effects by binding to specific G-protein-coupled receptors, namely neuromedin U receptor 1 and neuromedin U receptor 2. These receptors are expressed in various tissues, including the central nervous system and peripheral organs. Upon binding to its receptors, Neuromedin U-25 porcine activates intracellular signaling pathways, leading to physiological responses such as smooth muscle contraction, regulation of blood pressure, and modulation of energy balance .

Comparaison Avec Des Composés Similaires

Neuromedin U-25 porcine is part of the neuromedin family, which includes several other peptides with similar structures and functions:

Neuromedin S: Another member of the neuromedin family, known for its role in the regulation of circadian rhythms and energy balance.

Neuromedin B and Neuromedin C: Belong to the bombesin-like peptide family and are involved in the regulation of gastrointestinal functions and feeding behavior.

Neuromedin K and Neuromedin L: Members of the tachykinin family, involved in the regulation of smooth muscle contraction and pain perception

Neuromedin U-25 porcine is unique due to its potent contractile effect on smooth muscle and its involvement in a wide range of physiological processes. Its high sequence conservation across species highlights its critical biological functions .

Activité Biologique

Neuromedin U-25 (NMU-25) is a neuropeptide identified in the porcine spinal cord, which has garnered attention for its significant biological activities, particularly in the realms of appetite regulation, cardiovascular effects, and uterine stimulation. Below is a detailed examination of its biological activity based on various research findings.

Neuromedin U-25 is a 25-amino-acid peptide that exhibits potent stimulant effects on smooth muscle tissues, particularly the uterus. It is structurally related to neuromedin U-8, with NMU-25 containing the U-8 sequence at its C-terminus preceded by paired Arg residues, indicating a biosynthetic relationship between these peptides . The unique C-terminal amide structure of NMU-25 is thought to contribute to its physiological functions.

1. Uterine Stimulation

Research indicates that NMU-25 exerts a strong stimulatory effect on rat uterine smooth muscle. In studies where NMU-25 was administered, there was a notable increase in uterine contractions, which suggests its potential role in reproductive physiology .

2. Cardiovascular Effects

NMU-25 has been shown to have significant hypertensive effects in animal models. In one study, NMU-25 elicited potent vasoconstriction in isolated human coronary and mammary artery rings, indicating its role as a vasoconstrictor . The peptide's effects on blood pressure were characterized by:

| Dose (pmol/kg) | Maximal Blood Pressure Increase (%) |

|---|---|

| 320 | 5.2 |

| 90 | 4.3 |

Additionally, NMU-25 reduced blood flow in the superior mesenteric artery and portal vein while slightly increasing pancreatic blood flow, highlighting its selective action on splanchnic circulation .

3. Appetite Regulation

Neuromedin U is known to influence appetite and energy expenditure significantly. Studies involving transgenic mice indicated that central administration of NMU led to decreased food intake and increased metabolic rate . This anorexigenic effect was observed even with low doses of NMU-25.

Case Study 1: Uterine Response

In an experimental setup involving rats, NMU-25 was administered at varying doses (32 fmol/kg to 320 pmol/kg). The results demonstrated:

- Maximal contraction : Observed at higher doses with significant uterine stimulation.

Case Study 2: Cardiovascular Impact

A study involving isolated human tissues showed that NMU-25 could induce vasoconstriction effectively:

| Tissue Type | Response to NMU-25 (Maximal Contraction) |

|---|---|

| Coronary Artery | Potent |

| Mammary Artery | Potent |

| Saphenous Vein | Reduced response compared to NMU-25 |

Q & A

Q. What is the structural characterization of Neuromedin U-25 porcine, and how does it interact with its receptors?

Neuromedin U-25 porcine is a 25-amino-acid neuropeptide with a conserved C-terminal heptapeptide critical for receptor binding. Its primary sequence includes a disulfide bridge and amidation at the C-terminus, which stabilizes its bioactive conformation . Binding studies using [¹²⁵I]-NMU-25 in human tissues revealed high affinity for NMU receptors (KD = 0.11–0.26 nM in coronary arteries and left ventricles) . The peptide's interaction with NMU1 and NMU2 receptors involves Gαi/o protein coupling, activating pathways like PLC-IP3 and MAPK . Structural analogs with modified residues (e.g., Arg165Trp) show reduced efficacy, highlighting the importance of specific residues in receptor activation .

Q. What experimental models are used to study Neuromedin U-25 porcine's cardiovascular effects?

- In vitro : Human coronary arteries, saphenous veins, and left ventricular tissues are used to measure vasoconstriction via wire myography. NMU-25 induces endothelial-independent contractions (pD₂ = 8.0–8.6) .

- In vivo : Conscious rats instrumented with Doppler flow probes demonstrate NMU-25's dose-dependent mesenteric vasoconstriction without systemic blood pressure changes at lower doses (0.1–1.0 nmol) .

- Binding assays : Saturation binding with [¹²⁵I]-NMU-25 quantifies receptor density (Bmax = 8.2–15.8 fmol/mg protein) in human tissues .

Q. How does Neuromedin U-25 porcine influence metabolic functions?

NMU-25 suppresses glucose-stimulated insulin secretion (GSIS) in human pancreatic islets via NMU1 receptors, a mechanism abolished in NMU R165W mutants linked to early-onset obesity . This effect involves inhibition of Ca²⁺ signaling pathways, as shown by reduced intracellular Ca²⁺ oscillations in β-cells treated with 1–10 nM NMU-25 .

Advanced Research Questions

Q. What methodological challenges arise when reconciling NMU-25's dual roles in metabolism and cardiovascular function?

Conflicting data exist between in vitro and in vivo models:

- Metabolic studies : NMU-25 inhibits insulin secretion in isolated human islets but shows minimal glycemic effects in rodent models, suggesting compensatory mechanisms (e.g., glucagon release) .

- Cardiovascular studies : Species-specific responses occur; porcine NMU-25 exhibits stronger vasoconstriction in human coronary arteries than in rat mesenteric beds .

Approach : Use tissue-specific receptor knockout models (e.g., NMU1⁻/⁻ mice) to isolate metabolic vs. vascular pathways .

Q. How do discrepancies in receptor binding data impact translational research?

Variability in reported KD values (e.g., 0.11 nM in coronary arteries vs. 0.26 nM in ventricles) may reflect tissue-specific receptor isoforms or assay conditions (e.g., buffer composition, temperature) . For example:

| Tissue | KD (nM) | Bmax (fmol/mg) |

|---|---|---|

| Coronary artery | 0.11 | 15.8 |

| Left ventricle | 0.26 | 8.2 |

| Solution : Validate binding parameters using standardized protocols (e.g., 22°C incubation, 0.3% BSA in buffer) . |

Q. What strategies address the proteolytic instability of NMU-25 in long-term studies?

NMU-25's short half-life (<30 minutes in plasma) limits in vivo applications. Stabilization methods include:

Q. How can researchers resolve contradictions in NMU-25's role in obesity?

While NMU-25 knockout mice exhibit hyperphagia and obesity, human studies show R165W mutants have paradoxically elevated NMU-25 levels but impaired insulin suppression . Hypothesis : NMU-25 may have divergent effects on central (appetite regulation) vs. peripheral (insulin secretion) pathways. Use intracerebroventricular (ICV) vs. intraperitoneal (IP) administration to dissect these roles .

Methodological Recommendations

- Binding assays : Include 100 μM GTPγS to distinguish high-affinity (G protein-coupled) vs. low-affinity receptor states .

- Functional studies : Pre-treat tissues with L-NAME (NO synthase inhibitor) to isolate endothelial-independent vasoconstriction .

- Data normalization : Express insulin secretion as % of basal (non-glucose-stimulated) levels to control for donor variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.